molecular formula C14H9ClO2 B12801643 7-chloro-9H-fluorene-4-carboxylic acid CAS No. 6954-56-9

7-chloro-9H-fluorene-4-carboxylic acid

Cat. No.: B12801643
CAS No.: 6954-56-9
M. Wt: 244.67 g/mol
InChI Key: KLYWKFQXUGRONV-UHFFFAOYSA-N
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Description

7-Chloro-9H-fluorene-4-carboxylic acid is a polycyclic aromatic compound featuring a fluorene backbone substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 4-position. The fluorene core consists of two benzene rings fused to a central five-membered ring, providing a rigid, planar structure that facilitates π-π interactions. The chlorine substituent enhances electronic effects, while the carboxylic acid group introduces polarity and hydrogen-bonding capacity.

Properties

CAS No.

6954-56-9

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

IUPAC Name

7-chloro-9H-fluorene-4-carboxylic acid

InChI

InChI=1S/C14H9ClO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17)

InChI Key

KLYWKFQXUGRONV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9H-fluorene-4-carboxylic acid typically involves the chlorination of fluorene followed by carboxylation. One common method includes the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7-position. The resulting 7-chlorofluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to yield 7-chloro-9H-fluorene-4-carboxylic acid .

Industrial Production Methods: Industrial production of 7-chloro-9H-fluorene-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-chloro-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-chloro-9H-fluorene-4-carboxylic acid with structurally related fluorene derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) LogP (Calculated) PSA (Ų) Key Properties/Applications
7-Chloro-9H-fluorene-4-carboxylic acid C₁₄H₉ClO₂ Cl (7), COOH (4) 244.67 ~2.6* ~50* Potential pharmaceutical intermediate
7-Iodo-9H-fluorene-4-carboxylic acid C₁₄H₉IO₂ I (7), COOH (4) 336.13 - - Halogenated analog for drug design
7-Nitro-9-oxo-4-fluorenecarboxylic acid C₁₄H₇NO₅ NO₂ (7), COOH (4), O (9) 269.21 2.63 83.47 Nitro and ketone groups enhance reactivity
7-Acetylamino-9-oxofluorene-4-carboxylic acid C₁₆H₁₁NO₄ AcNH (7), COOH (4), O (9) 281.26 2.63 83.47 Amide functionality for bioactivity
9-Fluorenone-2,7-dicarboxylic acid C₁₅H₈O₅ COOH (2,7), O (9) 268.22 - - Dicarboxylic acid for coordination chemistry

*Estimated based on analogs (e.g., 7-nitro-9-oxo-4-fluorenecarboxylic acid ).

Research Findings and Implications

  • Anticancer Potential: Fluorene derivatives with electron-withdrawing groups (e.g., nitro, chloro) are explored as kinase inhibitors, targeting pathways like HGF/c-Met in cancer therapy .

Biological Activity

7-Chloro-9H-fluorene-4-carboxylic acid (C14H9ClO2) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a chlorinated fluorene moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

7-Chloro-9H-fluorene-4-carboxylic acid is characterized by:

  • Molecular Formula : C14H9ClO2
  • Molecular Weight : 244.67 g/mol
  • IUPAC Name : 7-chloro-9H-fluorene-4-carboxylic acid

The presence of the chlorine atom in the structure contributes to the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 7-chloro-9H-fluorene-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. Its carboxylic acid group can form hydrogen bonds with active sites in enzymes.
  • Fluorescent Properties : Due to its aromatic structure, it has been investigated for use as a fluorescent probe in biological imaging applications.
  • Anticancer Activity : Preliminary studies suggest that derivatives of fluorene compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating significant inhibitory activity against prostate cancer and melanoma .

Anticancer Activity

A study evaluating fluorene derivatives indicated that modifications at the 4-carboxylic acid position can enhance cytotoxicity against cancer cells. For example, a related compound showed IC50 values ranging from 0.124 μM to 3.81 μM across various cancer cell lines . This suggests that 7-chloro-9H-fluorene-4-carboxylic acid may possess similar potential.

CompoundCancer Cell LineIC50 (μM)
ATCAA-1Leukemia0.124
ATCAA-1Non-Small Cell Lung Cancer3.81
7-Chloro-9H-Fluorene-4-Carboxylic AcidTBD (to be determined)TBD

Mechanistic Studies

Mechanistic investigations into related compounds have revealed that they can inhibit cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Further studies are necessary to elucidate the specific pathways influenced by 7-chloro-9H-fluorene-4-carboxylic acid.

Comparative Analysis with Similar Compounds

Comparing 7-chloro-9H-fluorene-4-carboxylic acid with other halogenated fluorene derivatives provides insights into its unique properties:

CompoundHalogen TypeBiological Activity
9H-Fluorene-4-Carboxylic AcidNoneLimited activity
7-Bromo-9H-Fluorene-4-Carboxylic AcidBromineModerate activity
7-Chloro-9H-Fluorene-4-Carboxylic Acid ChlorinePotentially high due to structural features

The presence of chlorine enhances the compound's reactivity compared to its non-halogenated counterpart, potentially increasing its biological interactions.

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